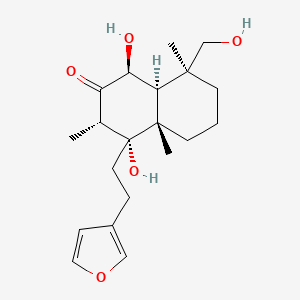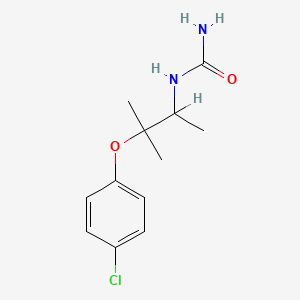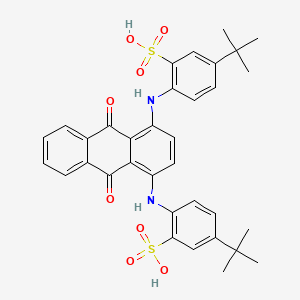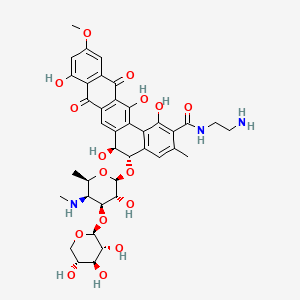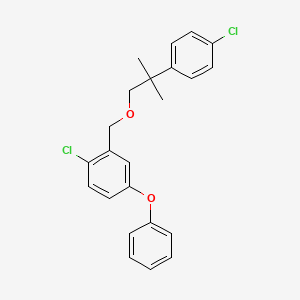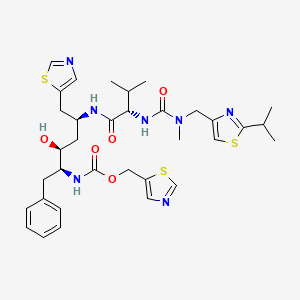
Platycaryanin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platycaryanin D is an ellagitannin, a type of hydrolyzable tannin, isolated from the fruits and bark of Platycarya strobilacea, a plant belonging to the Juglandaceae family . Ellagitannins are known for their complex structures and diverse biological activities, making them a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Platycaryanin D is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves several chromatographic techniques, including Diaion HP20SS, Chromatorex ODS, Toyopearl butyl 650M, and Sephadex LH-20 . These methods help in purifying the compound from the plant extracts.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from the natural plant sources, which involves harvesting the fruits and bark of Platycarya strobilacea and subjecting them to various purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: Platycaryanin D undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the compound’s stability and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce the compound.
Substitution: Various nucleophiles can be used in substitution reactions to modify the structure of this compound.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can yield simpler phenolic compounds .
Wissenschaftliche Forschungsanwendungen
Platycaryanin D has a wide range of scientific research applications due to its unique chemical structure and biological activities :
Chemistry: Used as a model compound to study the reactivity and stability of ellagitannins.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural preservatives and additives due to its antioxidant properties.
Wirkmechanismus
The mechanism of action of Platycaryanin D involves its interaction with various molecular targets and pathways . The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines.
Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
Platycaryanin D is unique among ellagitannins due to its specific structural features, such as the presence of ®-hexahydroxydiphenoyl esters at the glucopyranose 2, 3- and 4, 6-positions . Similar compounds include:
Platycaryanin A, B, and C: These compounds also possess tergalloyl ester groups but differ in their specific structural arrangements.
Platycariin: Another ellagitannin isolated from the same plant, with a different structural configuration.
Eigenschaften
CAS-Nummer |
155073-98-6 |
|---|---|
Molekularformel |
C34H24O22 |
Molekulargewicht |
784.5 g/mol |
IUPAC-Name |
(10R,11S)-11-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carbaldehyde |
InChI |
InChI=1S/C34H24O22/c35-5-16-30(56-34(52)10-4-14(39)24(44)28(48)20(10)18-8(32(50)54-16)2-12(37)22(42)26(18)46)29-15(40)6-53-31(49)7-1-11(36)21(41)25(45)17(7)19-9(33(51)55-29)3-13(38)23(43)27(19)47/h1-5,15-16,29-30,36-48H,6H2/t15-,16+,29-,30-/m1/s1 |
InChI-Schlüssel |
KHMBJGKOFANMAO-ALHZUIJYSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@H]4[C@@H](OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O |
Kanonische SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




